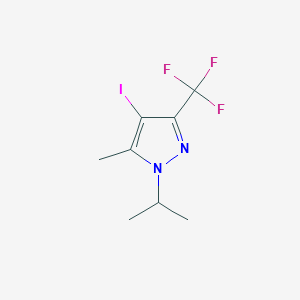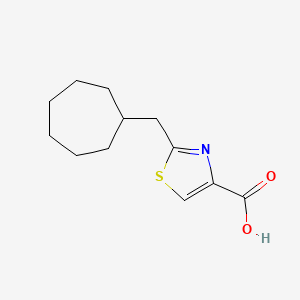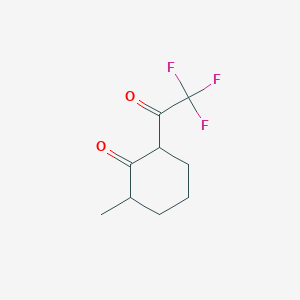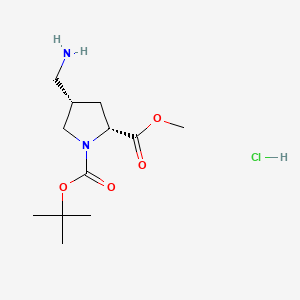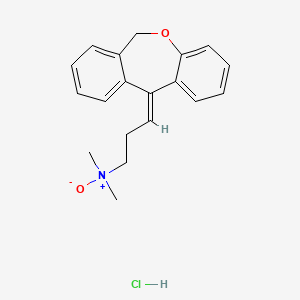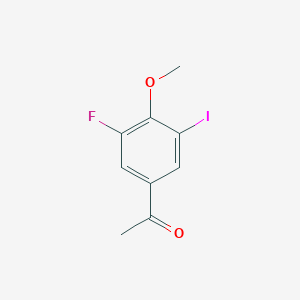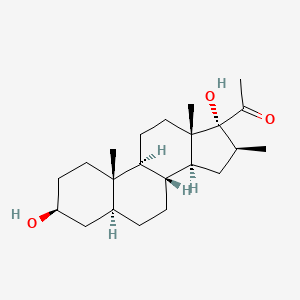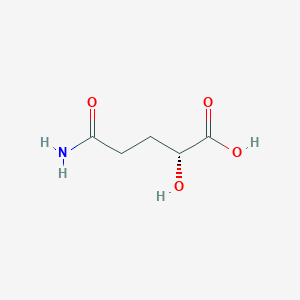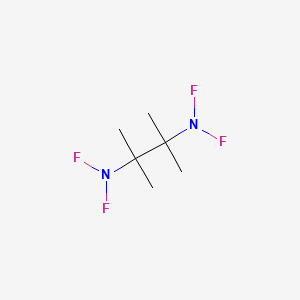
2,3-Dimethyl-2,3-difluoroaminobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2,3-difluoroaminobutane is an organic compound with a unique structure characterized by the presence of both methyl and difluoroamino groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-difluoroaminobutane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of 2,3-dimethylbutane using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-difluoroaminobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluoroamino group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2,3-Dimethyl-2,3-difluoroaminobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-difluoroaminobutane involves its interaction with molecular targets through its functional groups. The difluoroamino group can participate in hydrogen bonding and electrostatic interactions, while the methyl groups contribute to hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylbutane: Lacks the difluoroamino group, making it less reactive in certain chemical reactions.
2,3-Dimethyl-2,3-diphenylbutane: Contains phenyl groups instead of difluoroamino groups, leading to different chemical and physical properties.
2,3-Dimethyl-2,3-dinitrobutane: Contains nitro groups, making it more reactive and potentially explosive.
Uniqueness
2,3-Dimethyl-2,3-difluoroaminobutane is unique due to the presence of both methyl and difluoroamino groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
22442-71-3 |
|---|---|
Molecular Formula |
C6H12F4N2 |
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2-N,2-N,3-N,3-N-tetrafluoro-2,3-dimethylbutane-2,3-diamine |
InChI |
InChI=1S/C6H12F4N2/c1-5(2,11(7)8)6(3,4)12(9)10/h1-4H3 |
InChI Key |
COUGUHNHQYHHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C)(C)N(F)F)N(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)
